MMG-0358

IDO1 Selectivity IDO2 Off-Target Immuno-Oncology Tool Compound

Researchers requiring unambiguous IDO1-specific interrogation face challenges with inhibitors possessing insufficient selectivity margins. MMG-0358 is a 4-aryl-1,2,3-triazole IDO1 inhibitor with >1000-fold selectivity over IDO2 and >1250-fold over TDO, validated by co-crystal structure (PDB: 6R63, 2.894 Å). • Cellular IC50: 2 nM (mIDO1), 80 nM (hIDO1); proven in vivo activity. • Favorable solubility: DMF 20 mg/mL, DMSO 15 mg/mL, Ethanol 15 mg/mL. • pH-dependent potency profile (IC50: 71 nM at pH 7.4 vs 330 nM at pH 6.5) enables assay optimization. Supplied as ≥95% purity solid; ships at ambient temperature.

Molecular Formula C8H6ClN3O
Molecular Weight 195.60 g/mol
CAS No. 1378976-02-3
Cat. No. B609192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMG-0358
CAS1378976-02-3
SynonymsMMG-0358;  MMG 0358;  MMG0358
Molecular FormulaC8H6ClN3O
Molecular Weight195.60 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C2=NNN=C2)O
InChIInChI=1S/C8H6ClN3O/c9-5-1-2-8(13)6(3-5)7-4-10-12-11-7/h1-4,13H,(H,10,11,12)
InChIKeyNBDFMTBYKCBTSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MMG-0358: Selective IDO1 Inhibitor


MMG-0358 is a small-molecule inhibitor belonging to the 4-aryl-1,2,3-triazole class, rationally designed to potently and selectively inhibit indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism [1]. It exhibits low-nanomolar cellular potency against both murine and human IDO1 and is characterized by high selectivity over the related enzymes tryptophan 2,3-dioxygenase (TDO) and IDO2, with an experimentally determined co-crystal structure (PDB: 6R63) providing atomic-level detail of its unique binding mode [2].

Why MMG-0358 Cannot Be Substituted


IDO1 inhibitors are not interchangeable due to substantial differences in potency, selectivity, and binding mechanisms. While many inhibitors, such as Epacadostat and Navoximod, are described as 'selective,' their quantitative selectivity margins vary by orders of magnitude, directly impacting experimental interpretation and off-target risk [1]. MMG-0358 demonstrates a >1000-fold selectivity for IDO1 over IDO2, whereas clinically tested Epacadostat shows only ~100-fold selectivity over IDO2 in some assays, and other analogs exhibit even lower margins [2]. Furthermore, the co-crystal structure of MMG-0358 reveals a distinct binding mode within the IDO1 active site that is not shared by N-hydroxyamidine-based inhibitors like Epacadostat [3]. Substituting MMG-0358 for a less selective or mechanistically distinct analog compromises the fidelity of IDO1-specific pathway interrogation and invalidates comparative analysis with published datasets using this specific tool compound.

MMG-0358 vs IDO1 Inhibitors: Evidence


Selectivity: IDO1 vs IDO2

MMG-0358 exhibits >1000-fold selectivity for IDO1 over IDO2, a quantitative margin that is approximately 10-fold greater than that reported for the clinical candidate Epacadostat, which shows only ~100-fold selectivity in comparable assays [1]. This high selectivity is critical for experiments where IDO2 inhibition would confound interpretation of IDO1-specific effects .

IDO1 Selectivity IDO2 Off-Target Immuno-Oncology Tool Compound

Cellular IDO1 Potency Across Species

In cellular assays measuring functional IDO1 inhibition, MMG-0358 displays IC50 values of 80 nM for human IDO1 and 2 nM for murine IDO1 [1]. This potency is comparable to or exceeds that of Epacadostat in similar cell-based assays, where Epacadostat exhibits an IC50 of 10-72 nM for human IDO1 [2]. The 40-fold species difference in potency between mouse and human IDO1 is an important experimental consideration for in vivo model selection.

IDO1 Cellular Potency hIDO1 mIDO1

Selectivity: IDO1 vs TDO

MMG-0358 shows no meaningful inhibition of tryptophan 2,3-dioxygenase (TDO) up to 100 µM, corresponding to a >1250-fold selectivity window when compared to its 80 nM human IDO1 cellular IC50 [1]. In contrast, Navoximod (NLG-919) is reported to have only ~10-20 fold selectivity against TDO [2], while Epacadostat displays >1000-fold selectivity [3]. MMG-0358 thus matches the best-in-class TDO selectivity margin.

IDO1 vs TDO Selectivity TDO Off-Target Kynurenine Pathway Specificity

Unique Triazole Binding Mode

The X-ray crystal structure of MMG-0358 in complex with IDO1 and ferric heme has been solved at 2.894 Å resolution (PDB: 6R63), revealing the first experimental binding pose of a highly efficient 1,2,3-triazole inhibitor [1]. This structure shows that MMG-0358 occupies the active site with its triazole moiety coordinating the heme iron, a binding mode distinct from N-hydroxyamidine-based inhibitors like Epacadostat, which bind through a different coordination geometry [2]. This atomic-level information enables rational structure-activity relationship (SAR) studies and provides a validated template for in silico docking experiments.

IDO1 Co-Crystal Structure 1,2,3-Triazole Binding Mode Structure-Based Drug Design

pH Dependence of IDO1 Inhibition

In biochemical enzymatic assays, MMG-0358 demonstrates marked pH-dependent potency: IC50 = 330 nM at pH 6.5 and IC50 = 71 nM at pH 7.4 [1]. This ~4.6-fold difference is mechanistically relevant, as the IDO1 active site environment and the protonation state of the triazole moiety influence inhibitor binding. Epacadostat enzymatic IC50 values are reported as 10-72 nM, but direct pH-dependent comparisons are not widely published [2]. The pH-sensitivity of MMG-0358 must be considered when designing in vitro assays and interpreting results across different experimental conditions.

pH-Dependent Inhibition Enzymatic Assay Conditions IDO1 Biochemical Potency

MMG-0358 Research Applications


IDO1-Specific In Vitro Studies

Given its >1000-fold selectivity over both IDO2 and >1250-fold selectivity over TDO [1][2], MMG-0358 is the preferred tool compound for experiments designed to establish IDO1-specific biology. In co-culture systems of T cells and IDO1-expressing tumor cells or dendritic cells, using MMG-0358 at concentrations up to 10 µM ensures complete IDO1 inhibition without significant engagement of IDO2 or TDO. This selectivity profile makes MMG-0358 superior to Navoximod, which exhibits only 10-20 fold TDO selectivity, and comparable to Epacadostat in TDO selectivity while exceeding Epacadostat's IDO2 selectivity by ~10-fold [3].

Structure-Based Drug Design

The availability of a high-resolution co-crystal structure (PDB: 6R63, 2.894 Å) makes MMG-0358 an essential reference compound for structure-based drug discovery campaigns targeting IDO1 [4]. Unlike N-hydroxyamidine inhibitors that dominate the clinical landscape, MMG-0358's 1,2,3-triazole pharmacophore provides a distinct chemical starting point for scaffold hopping and fragment-based design. Computational chemists can use this structure for accurate docking validation, molecular dynamics simulations, and pharmacophore modeling, leveraging the experimentally determined heme coordination geometry unique to triazole-based inhibitors.

Syngeneic Tumor Model Studies

MMG-0358 has been shown to be active in vivo and possesses a low molecular weight (195.6 g/mol) and favorable solubility profile (DMF: 20 mg/mL; DMSO: 15 mg/mL; Ethanol: 15 mg/mL) . Its 2 nM potency in murine cellular assays is >10-fold higher than Epacadostat's reported mouse IDO1 activity (IC50 ~52 nM) [5]. For researchers using common syngeneic mouse models (e.g., B16F10 melanoma, CT26 colon carcinoma), MMG-0358 offers a potent, well-characterized option with extensive literature precedent for in vivo dosing regimens, enabling direct comparison to published studies without the variable of compound substitution.

pH-Controlled Enzymatic Assay Development

The well-documented pH dependence of MMG-0358 (IC50 = 330 nM at pH 6.5 vs 71 nM at pH 7.4) makes it uniquely suited for studies investigating the effect of assay conditions on IDO1 inhibition [1]. Researchers developing high-throughput screening assays, optimizing buffer conditions, or studying the pH sensitivity of inhibitor binding can use MMG-0358 as a reference probe. Its characterized shift in potency serves as an internal control for assay pH variability and provides a benchmark for comparing newly discovered inhibitors that may exhibit similar pH-dependent behavior.

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